molecular formula C8H9NO3S B186505 Methyl 3-acetamidothiophene-2-carboxylate CAS No. 22288-79-5

Methyl 3-acetamidothiophene-2-carboxylate

Cat. No. B186505
CAS RN: 22288-79-5
M. Wt: 199.23 g/mol
InChI Key: VVGYLIJOPUUXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-acetamidothiophene-2-carboxylate” is a chemical compound with the CAS Number: 22288-79-5 . It has a molecular weight of 199.23 and its molecular formula is C8H9NO3S .


Synthesis Analysis

The synthesis of “Methyl 3-acetamidothiophene-2-carboxylate” involves the use of Methyl 3-amino-2-thiophenecarboxylate as a starting material . Acetyl chloride is added to a solution of the starting material in pyridine, and the reaction is carried out at room temperature . The product is obtained after removal of the solvent and washing with water .


Molecular Structure Analysis

The InChI code for “Methyl 3-acetamidothiophene-2-carboxylate” is 1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

“Methyl 3-acetamidothiophene-2-carboxylate” is a solid at room temperature . It has a melting point of 94 - 95 degrees Celsius .

Scientific Research Applications

  • Synthesis and properties of 1,4-dihydrothieno[3,2-e][1,2,4]triazepin-5-ones, highlighting the reactivity of methyl 3-aminothiophene-2-carboxylate with hydrazonoyl chlorides (Sabri et al., 2006).

  • The preparation and Diels–Alder reactions of sulfur and phosphorus-substituted dienophiles and 2-aza-substituted 1,3-dienes, where 3-carboxylated 2,5-dihydrothiophenes were used as dienophilic components (Mcintosh & Pillon, 1984).

  • Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate, showcasing a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling (Rizwan et al., 2015).

  • The use of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates in the synthesis of thiophene-2,4-diols and subsequent conversion to 3,5-dialkoxythiophene-2-carboxylic acids (Corral & Lissavetzky, 1984).

  • Synthesis of poly substituted 3-aminothiophenes and exploration of thiophene chemistry using active functional groups (Chavan et al., 2016).

  • Assessment of the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives, focusing on methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate (Lepailleur et al., 2014).

  • The crystal structure and computational study of Methyl-3-Aminothiophene-2-Carboxylate, revealing its key role as an intermediate in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).

  • Studies on the solution properties of water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) (P3TAA) (Kim et al., 1999).

  • The conversion of acetamidothiophens into thienopyridines, exploring mechanisms and potential applications (Meth–Cohn et al., 1981).

  • Synthesis and characterization of carboxylated polythiophenes for application as polymer biosensors in liquid and solid states (Kim et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-acetamidothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYLIJOPUUXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352556
Record name methyl 3-acetamidothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetamidothiophene-2-carboxylate

CAS RN

22288-79-5
Record name methyl 3-acetamidothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

was obtained by reacting 471 g of methyl 3-aminothiophene-2-carboxylate with 226.64 ml of acetic anhydride in 500 ml of toluene. Colorless crystalline product. M.p. 94–95° C.
Quantity
471 g
Type
reactant
Reaction Step One
Quantity
226.64 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

With simultaneous heating in an oil bath, 567 ml of acetic anhydride are added dropwise to a mixture of 942 g of methyl 3-aminothiophene-2-carboxylate and 1000 ml of toluene, and the mixture is then boiled under reflux conditions for 1½ hours and subsequently cooled in an ice bath to about 0° C. The crystals are filtered off and washed twice with a little isopropanol and twice with diisopropyl ether. Methyl 3-acetylaminothiophene-2-carboxylate can be obtained from the filtrate by further concentration and crystallization. M.p. 93-95° C.
Quantity
567 mL
Type
reactant
Reaction Step One
Quantity
942 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-acetamidothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-acetamidothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-acetamidothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-acetamidothiophene-2-carboxylate
Reactant of Route 5
Methyl 3-acetamidothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-acetamidothiophene-2-carboxylate

Citations

For This Compound
4
Citations
J Desroches, C Kieffer, N Primas, S Hutter… - European journal of …, 2017 - Elsevier
… A solution of methyl 3-acetamidothiophene-2-carboxylate 15 [29] (760 mg, 3.81 mmol) in NH 4 OH 25% (9.5 mL) was heated, in a sealed vial, at 105 C for 3 h. After cooling to room …
Number of citations: 25 www.sciencedirect.com
Z Liu, Y Wang, H Lin, D Zuo, L Wang, Y Zhao… - European journal of …, 2014 - Elsevier
Two series of thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety were designed, synthesized and evaluated for their biological activity. The preliminary investigation …
Number of citations: 46 www.sciencedirect.com
X Shao, A AbdelKhalek, NS Abutaleb… - Journal of medicinal …, 2019 - ACS Publications
Clostridium difficile infection (CDI) is the leading cause of healthcare-associated infection in the United States. Therefore, development of novel treatments for CDI is a high priority. …
Number of citations: 21 pubs.acs.org
L Wang, F Liu, N Jiang, W Zhou, X Zhou, Z Zheng - Molecules, 2016 - mdpi.com
… Methyl 3-acetamidothiophene-2-carboxylate (2). Methyl 3-aminothiophene-2-carboxylate (1, 50.0 g, 318.09 mmol) was added portionwise to acetic anhydride (600 mL) and stirred at …
Number of citations: 10 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.